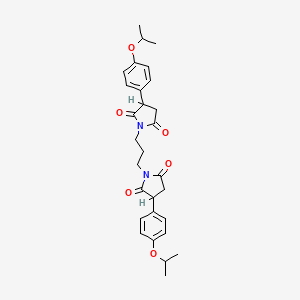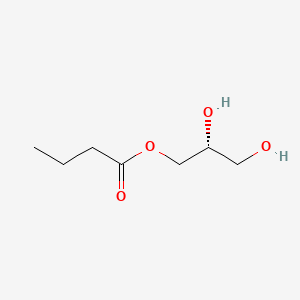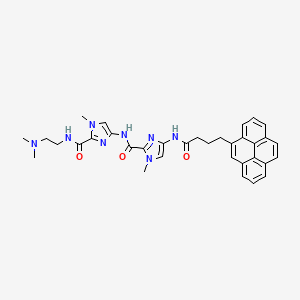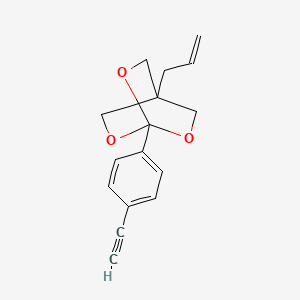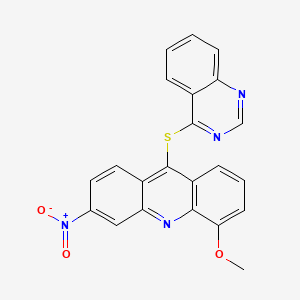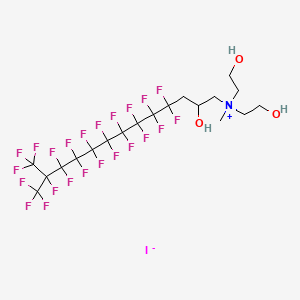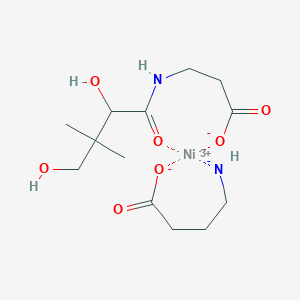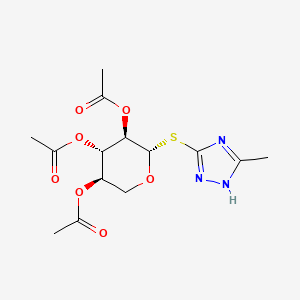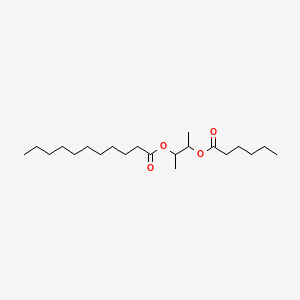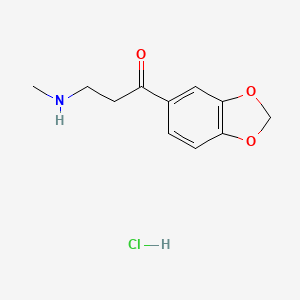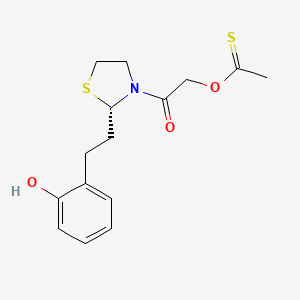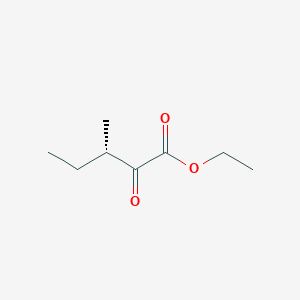
Ethyl 3-methyl-2-oxopentanoate, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-2-oxopentanoate, (+)-, is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is known for its distinct black walnut aroma, accompanied by woody nuances and subtle herbaceousness . This compound is used in various applications, including perfumery and flavoring, due to its ability to enhance woody and nutty notes .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl 3-methyl-2-oxopentanoate often involves the use of renewable materials to preserve natural resources . The process may include the use of biocatalysts or other environmentally friendly methods to achieve high yields and purity.
化学反応の分析
Types of Reactions
Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
Ethyl 3-methyl-2-oxopentanoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. In perfumery, it enhances the aroma profile by emphasizing woody and nutty notes . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-oxopentanoate: Similar structure but different substitution pattern.
Ethyl 3-methyl-2-oxobutanoate: Shorter carbon chain.
Ethyl 3-methyl-2-oxopropanoate: Even shorter carbon chain.
These compounds share similar functional groups but differ in their carbon chain length and substitution patterns, which can affect their chemical properties and applications.
特性
CAS番号 |
226414-39-7 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
ethyl (3S)-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
HCDYSXWWIWPQEN-LURJTMIESA-N |
異性体SMILES |
CC[C@H](C)C(=O)C(=O)OCC |
正規SMILES |
CCC(C)C(=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


